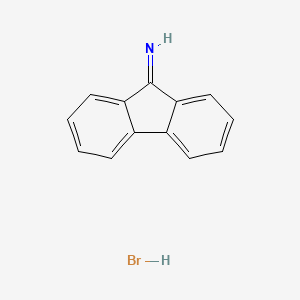

Fluoren-9-imine;hydrobromide

Description

Historical Context and Evolution of Fluorene (B118485) Chemistry

The journey of fluorene chemistry began in 1867 with its isolation and purification by French chemist Marcellin Berthelot. researchgate.net The name "fluorene" itself is derived from the mineral fluorite, which was described as a flux in metallurgy as early as 1529 by Georgius Agricola. wikipedia.org The element fluorine, a key component in some related research areas, was proposed in 1810 and first isolated by Henri Moissan in 1886. wikipedia.orgnih.gov

Early research into fluorine compounds was fraught with danger, but the development of organofluorine chemistry, particularly after World War II, opened up new avenues for creating novel materials. nih.govpurdue.edu The study of fluorene and its derivatives has since expanded significantly, with a focus on creating functional materials for applications in electronics, polymers, and sensors. researchgate.net

Significance of Fluoren-9-imine Scaffolds in Modern Organic Synthesis

The fluoren-9-imine scaffold is a versatile building block in modern organic synthesis. Its structure, featuring a rigid, planar fluorene moiety, provides a foundation for constructing larger, more complex molecules with specific functionalities. ontosight.ai Imines, in general, are known to be valuable intermediates in the production of polymers and dyes, and they can also act as ligands in coordination chemistry. ontosight.ai

Derivatives of fluoren-9-imine have been investigated for their potential in various applications. For instance, they have been used in the synthesis of blue emissive materials, which are of interest for organic light-emitting diodes (OLEDs). researchgate.netrsc.org The reactivity of the imine group allows for a range of chemical modifications, making it a valuable tool for synthetic chemists. ontosight.ai Some fluoren-9-imines have also demonstrated fluorescence properties, suggesting their potential as organic components in materials with tunable electronic properties. iucr.org

Scope of Academic Inquiry into Fluoren-9-imine;hydrobromide and Related Imine Systems

Academic research into fluoren-9-imine;hydrobromide and related imine systems has explored their synthesis, structural properties, and reactivity. The hydrobromide salt provides a convenient and stable form of the imine for handling and for use in subsequent reactions. While specific data on Fluoren-9-imine;hydrobromide is not extensively detailed in the provided results, information on the closely related 9H-Fluoren-9-amine hydrochloride offers some comparative insights. ncats.iooakwoodchemical.com

The synthesis of related fluoren-9-imine derivatives has been achieved through methods such as the reaction of 9-fluorenone (B1672902) with an appropriate amine in the presence of an acid catalyst like p-toluenesulfonic acid. iucr.org The resulting imines can be purified using techniques like column chromatography. iucr.org Spectroscopic methods such as NMR and FTIR are crucial for characterizing these compounds. iucr.orgmdpi.com

Research has also delved into the synthesis of more complex structures incorporating the fluoren-9-imine moiety. For example, it has been used in the creation of 1,2,4-triazolinone derivatives, which were subsequently screened for potential biological activities. researchgate.net The study of O-aryl-carbamoyl-oxymino-fluorene derivatives has also been a focus, with investigations into their antimicrobial and antibiofilm properties. nih.govnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

62466-04-0 |

|---|---|

Molecular Formula |

C13H10BrN |

Molecular Weight |

260.13 g/mol |

IUPAC Name |

fluoren-9-imine;hydrobromide |

InChI |

InChI=1S/C13H9N.BrH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,14H;1H |

InChI Key |

GPCAGSVVSQRVAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N.Br |

Origin of Product |

United States |

Synthetic Methodologies for Fluoren 9 Imine and Its Derivatives

Classical Approaches to Fluoren-9-imine Synthesis

The foundational method for synthesizing fluoren-9-imine, a type of Schiff base, is the direct condensation of 9-fluorenone (B1672902) with a primary amine. nih.gov This reversible reaction typically involves heating the reactants, often in the presence of a simple acid or base catalyst to facilitate the dehydration process.

A common classical technique to drive the reaction toward the imine product is the removal of the water byproduct through azeotropic distillation, frequently employing a Dean-Stark apparatus. peerj.com While effective, these methods often require high temperatures, long reaction times, and the use of stoichiometric amounts of reagents, which can limit their efficiency and applicability for sensitive substrates. The synthesis of various Schiff bases from 9-fluorenone has been reported by reacting it with different amines in ethanol (B145695) at reflux, followed by cooling to precipitate the imine product.

Catalyst-Mediated Synthetic Routes to Fluoren-9-imine Scaffolds

Modern synthetic strategies increasingly rely on catalysts to improve the efficiency, selectivity, and scope of imine formation and the synthesis of their precursors. These methods offer milder reaction conditions, shorter reaction times, and access to a broader range of functionalized derivatives.

Lewis acids play a crucial role in modern imine synthesis by activating the carbonyl group of the ketone or aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine. princeton.edu In the context of fluorene (B118485) chemistry, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been utilized in reactions involving fluorene-based scaffolds. researchgate.net

A general and mild reagent for imine formation is tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃], which effectively catalyzes the condensation of amines with carbonyl compounds at room temperature. organic-chemistry.org This reagent is advantageous as it hydrolyzes to water-soluble boric acid, simplifying product workup and avoiding the filtration of solid byproducts often associated with other metal-based Lewis acids like Ti(OEt)₄. organic-chemistry.org The application of such catalysts allows for high yields across a diverse range of substrates, including those that are sterically hindered or electronically varied. organic-chemistry.org While not always applied directly to 9-fluorenone in literature, these methodologies represent the current state-of-the-art for Lewis acid-catalyzed imine synthesis and are applicable to the fluoren-9-imine scaffold.

The direct precursor for fluoren-9-imine is 9-fluorenone. Efficient access to a variety of substituted fluorenones is critical, and palladium-catalyzed reactions have emerged as a powerful tool for this purpose. These methods construct the core tricyclic fluorenone structure from readily available starting materials.

One prominent strategy involves a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a type I palladacycle. nih.govnih.gov This one-pot process combines an addition reaction, a cyclization via C-H activation, and an oxidation sequence to rapidly build molecular complexity. nih.govorganic-chemistry.org Another powerful approach is the palladium-catalyzed annulation of in situ generated arynes by 2-haloarenecarboxaldehydes, which provides an efficient route to substituted fluoren-9-ones while avoiding the use of harsh oxidizing agents. nih.gov

| Starting Materials | Catalyst System | Key Features | Yield |

|---|---|---|---|

| 2-Bromobenzaldehydes + Arylboronic Acids | Type I Palladacycle | One-pot sequential addition, C-H activation, and oxidation. nih.govorganic-chemistry.org | High yields for diverse substrates. organic-chemistry.org |

| 2-Iodoarenecarboxaldehydes + Aryne Precursors | Pd(dba)₂ / P(o-tolyl)₃ | Annulation of in situ generated arynes; avoids harsh oxidants. nih.gov | Good yields (e.g., Fluoren-9-one: 81%). nih.gov |

| o-Halobiaryls | Palladium Catalyst | Cyclocarbonylation under CO atmosphere. organic-chemistry.org | Very high yields. organic-chemistry.org |

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing thiazole rings, which can be applied to create complex derivatives of fluoren-9-imine. synarchive.com This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. synarchive.commdpi.com

In the context of fluorene derivatives, fluorenyl-hydrazonothiazoles have been synthesized via the Hantzsch reaction. mdpi.comresearchgate.net The synthesis starts with 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is prepared from 9-fluorenone. This intermediate is then reacted with various α-halocarbonyl compounds in a solvent like tetrahydrofuran (B95107) (THF) to yield the target thiazole derivatives. mdpi.com While the reaction can proceed without a catalyst, the addition of a base can shorten the reaction time. mdpi.com

| α-Halocarbonyl Compound | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Monochloroacetic acid | THF, NaOAc, reflux, 2.5 h | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | 83% mdpi.com |

| Chloroacetaldehyde (B151913) | THF, no base | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride | N/A mdpi.com |

| 1,3-Dichloroacetone | THF, reflux, 16 h | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-(chloromethyl)-1,3-thiazole | 80% mdpi.com |

| Ethyl 2-bromo-4'-chloroacetophenone | THF, reflux, 5 h | Ethyl 2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(9H-fluoren-9-ylidene)hydrazine-1-carboxylate derivative structure | 87% mdpi.com |

Green Chemistry Principles in Fluoren-9-imine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Eco-friendly approaches have been developed for both the synthesis of the 9-fluorenone precursor and the subsequent imine formation. For the precursor, a highly efficient method involves the aerobic oxidation of 9H-fluorenes using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH), which is a simple and recyclable material. nbinno.comrsc.org A patented technique utilizes sodium hydroxide as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as a low-toxicity solvent that can be recovered and reused. google.com

For the imine formation step, green methodologies focus on avoiding hazardous solvents and catalysts. Solvent-free, or neat, reaction conditions have proven highly effective. peerj.commdpi.com For example, the condensation of amines and aldehydes can be efficiently catalyzed by Amberlyst® 15, a heterogeneous and recyclable solid acid catalyst, under solventless conditions at room temperature. peerj.com Other eco-friendly approaches include the use of ultrasound irradiation to promote the reaction, often in greener solvent systems like ethanol/water mixtures. nih.govresearchgate.net These methods not only reduce environmental impact but often lead to higher yields, shorter reaction times, and simpler product isolation procedures. peerj.comnih.gov

Strategic Functionalization of Fluoren-9-imine at the C-9 Position

The C-9 position of the fluorene nucleus is a key reactive site, offering a prime location for introducing diverse functional groups to tailor the molecule's physicochemical properties. mdpi.comresearchgate.net The sp3-hybridized carbon at this position is readily modified through various chemical reactions, allowing for the synthesis of a vast library of derivatives. researchgate.net

Nucleophilic substitution at the C-9 position is a valuable strategy for creating functionalized fluorene derivatives. A prominent method involves the use of 9-substituted fluorenol precursors, such as 9-(phenylethynyl)-9H-fluoren-9-ols. In the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂), these alcohols can generate a stabilized propargylic or allenyl carbocation intermediate at the C-9 position. thieme-connect.com This reactive intermediate is then readily attacked by various nucleophiles.

For instance, the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with nucleophiles such as 2-aminobenzamides leads to the formation of highly functionalized, conjugated fluorene derivatives in excellent yields. thieme-connect.com The reaction proceeds smoothly under mild conditions, typically in a solvent like dichloromethane (B109758) at room temperature. thieme-connect.com This approach demonstrates the feasibility of introducing complex amide-containing moieties at the C-9 position, significantly expanding the structural diversity of the fluorene family.

| Fluoren-9-ol Precursor | Nucleophile | Catalyst | Resulting C-9 Substituted Product Class |

|---|---|---|---|

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | BF₃·OEt₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | N-Aryl substituted 2-aminobenzamides | BF₃·OEt₂ | N-Aryl substituted (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides |

| 9-(p-Tolylethynyl)-9H-fluoren-9-ol | 2-Amino-5-bromobenzamide | BF₃·OEt₂ | (Z)-5-Bromo-2-((2-(9H-fluoren-9-ylidene)-1-(p-tolyl)ethylidene)amino)benzamide |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide with N-Bromosuccinimide (NBS) | BF₃·OEt₂ | (E)-5-Bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides |

The most direct and widely used method for synthesizing N-substituted fluoren-9-imines (Schiff bases) is the acid-catalyzed condensation reaction between fluoren-9-one and a primary amine. This reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon of fluorenone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org

The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or toluene. To drive the equilibrium towards the product, an acid catalyst like p-toluenesulfonic acid monohydrate is often employed, and the water formed during the reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus. ujpronline.com This method is highly versatile, allowing for the synthesis of a wide array of fluoren-9-imine derivatives by simply varying the primary amine reactant. A range of amines, including aliphatic, aromatic, and heterocyclic amines, as well as hydrazines and semicarbazides, have been successfully used to produce the corresponding fluoren-9-ylidene derivatives. ujpronline.com

| Amine Precursor | Resulting Fluoren-9-imine Derivative | Typical Reaction Conditions |

|---|---|---|

| Hydroxylamine | 9H-Fluoren-9-one oxime | Methanol (B129727), NaOH, Reflux nih.gov |

| Semicarbazide | (E)-2-(9H-fluoren-9-ylidene)hydrazine-1-carboxamide | Ethanol, Heat |

| Thiosemicarbazide (B42300) | (E)-2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Ethanol, Heat, Acid catalyst (H₂SO₄) ujpronline.com |

| Ethylene (B1197577) diamine | N,N'-Bis(9H-fluoren-9-ylidene)ethane-1,2-diamine | Ethanol, Heat |

| Hydrazine monohydrate | 9H-Fluoren-9-one hydrazone | Ethanol, Heat |

| 2,6-Dimethylaniline | N-(9H-fluoren-9-ylidene)-2,6-dimethylaniline | Toluene, p-TsOH, Reflux |

Elucidation of Reaction Mechanisms in Fluoren 9 Imine Chemistry

Mechanistic Pathways of Imine Formation from Carbonyls and Amines

The reaction between a carbonyl compound, such as fluorenone, and a primary amine to form an imine, like fluoren-9-imine, is a well-established acid-catalyzed, reversible process. libretexts.orgpearson.com The mechanism proceeds through a series of distinct steps involving nucleophilic addition and elimination of water. chemistrysteps.com

Acid catalysis plays a dual role in imine formation. masterorganicchemistry.com Initially, the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. chemistrysteps.com This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl: An acid catalyst donates a proton to the carbonyl oxygen atom of fluorenone.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now more electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen's lone pairs, neutralizing the nitrogen and forming a hydroxyl group. This intermediate is the neutral carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (–OH2+). libretexts.orgyoutube.com

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond. youtube.com This results in a positively charged species known as an iminium ion. masterorganicchemistry.comtkk.fi The iminium ion is a key, highly reactive electrophilic intermediate in many reactions. nih.govnih.gov

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. libretexts.orgyoutube.com

The pH of the reaction medium must be carefully controlled for optimal results. If the solution is too acidic (low pH), the amine nucleophile will be completely protonated, preventing the initial nucleophilic attack. libretexts.org Conversely, if the solution is not acidic enough (high pH), the carbinolamine's hydroxyl group will not be sufficiently protonated to be eliminated as water. libretexts.org The maximum reaction rate is typically achieved at a weakly acidic pH, often around 4 to 5. libretexts.org

In specific reactions involving fluorene-derived imines, more complex intermediates have been proposed. Research into the Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines has suggested a plausible mechanism that proceeds via a common fluorene-9-spiroazitidine intermediate. researchgate.net This spirocyclic intermediate, featuring a three-membered ring containing nitrogen fused at the C9 position of the fluorene (B118485) core, represents a distinct mechanistic pathway compared to the standard imine formation process. The formation and subsequent rearrangement or reaction of such strained spiro-intermediates can dictate the final product distribution in complex chemical transformations. researchgate.net

Oxidative Cyclization and Reductive Elimination Mechanisms in Catalytic Pathways

Mechanisms involving oxidative cyclization and reductive elimination are prominent in metal-catalyzed syntheses related to the fluorene core. For instance, the palladium-catalyzed synthesis of fluoren-9-ones, the direct precursors to fluoren-9-imines, is proposed to proceed through such a pathway. nih.gov One possible mechanism involves the oxidative cyclization of a Pd(0) species with an aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of a 2-haloarenecarboxaldehyde forms a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the fluorenone product and regenerate the Pd(0) catalyst. nih.gov

Furthermore, metal-free oxidative cyclization reactions to form fluorenones have been developed that implicate iminium ions as key intermediates. nih.gov In the tert-butyl hydroperoxide (TBHP)-promoted cyclization of 2-(aminomethyl)biphenyls, the initial oxidation of the benzylic amino group is thought to generate an iminium ion. This electrophilic intermediate then undergoes an intramolecular cyclization onto the adjacent phenyl ring, eventually leading to the fluorenone structure after further oxidation steps. nih.gov

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into bond-making and bond-breaking steps in the rate-determining transition state. nih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step, whereas a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation, but whose bonding character changes during the reaction. youtube.com

In the context of imine-based reactions, KIE studies can differentiate between proposed mechanisms. For example, a study on an intramolecular carbonyl-ene reaction used a deuterium (B1214612) KIE experiment to probe the rate-limiting step. acs.org An equimolar competition experiment between the standard substrate and its deuterated analog yielded a secondary inverse KIE (kH/kD < 1), which indicated that the C-C bond formation step was at least partially rate-limiting and provided crucial evidence for the proposed transition state structure. acs.org Theoretical calculations, such as high-level ab initio molecular orbital calculations, can also be used to predict the structural features and energy barriers of transition states in imine formation, corroborating experimental findings. acs.org

Rationalization of Diastereoselectivity in Imine-Based Reactions

Controlling stereochemistry is a central theme in modern organic synthesis, and understanding the origins of diastereoselectivity in reactions of imines is critical. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the products.

A notable example is the highly diastereoselective reduction of α-fluoroimines to their corresponding β-fluoroamines using trichlorosilane. nih.gov The high preference for the syn product is rationalized by a highly ordered, chelation-controlled transition state. nih.gov In this transition state, a five-membered ring is proposed to form between the silicon reductant, the fluorine atom, and the imine nitrogen. This chelation locks the conformation of the molecule, forcing the hydride to be delivered to one face of the imine, thus leading to high diastereoselectivity. nih.gov The effect of reaction parameters on this selectivity has been systematically studied, as shown in the table below.

| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | 0 | 73 | 17:1 |

| 2 | -78 | 71 | 24:1 |

In other systems, subtle electronic effects can lead to a complete reversal of diastereoselectivity. In certain aza-Henry (nitro-Mannich) reactions, the addition of α-fluoro nitroalkanes to imines can favor the rare syn-aza-Henry product, a phenomenon termed fluorine-based diastereodivergence. nih.gov This reversal from the typically favored anti selectivity is attributed to the unique stereoelectronic properties of fluorine, which can dominate other directing effects in the transition state, providing a clear example of how a single atomic substitution can rationalize a dramatic change in diastereoselectivity. nih.gov

Synthesis and Chemical Transformations of Fluoren 9 Imine Derivatives

Structural Modifications at the Imine Nitrogen

The nitrogen atom of the imine functionality in fluoren-9-imine serves as a key site for structural modifications, including N-alkylation and N-arylation. These reactions introduce substituents onto the imine nitrogen, thereby altering the electronic and steric properties of the molecule.

N-Alkylation: The alkylation of nitrogen in imine derivatives can be achieved using various alkylating agents. For instance, the nitrogen of an N-Pf-aspartate, a fluorene-containing protecting group, can be alkylated using a highly reactive electrophile like 3-bromochloropropane. While this is not a direct alkylation of fluoren-9-imine, it demonstrates the feasibility of N-alkylation in a similar fluorene-based system. In more general terms, the N-alkylation of amines can be carried out in aqueous media under microwave irradiation using alkyl halides, providing a greener alternative to traditional methods. Another approach involves the use of potassium tert-butoxide as a catalyst for the alkylation of fluorene (B118485) with alcohols, which proceeds under mild conditions.

N-Arylation: The introduction of an aryl group at the imine nitrogen, or N-arylation, can be accomplished through copper-catalyzed coupling reactions. For example, the N-arylation of various nitrogen-containing heterocycles and amines with arylboronic acids can be efficiently catalyzed by copper(I) oxide in methanol (B129727) at room temperature without the need for a base. This methodology has been successfully applied to a range of substrates, including amines, amides, imides, and sulfonamides, using arylboroxines as the arylating agent in a copper salt/ethanol (B145695) system. Direct arylation polymerization has also emerged as a sustainable method for synthesizing imine-based conjugated polymers.

Functionalization of the Fluorene Core in Imine Derivatives

The fluorene core of imine derivatives is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The introduction of substituents onto the aromatic rings can significantly influence the molecule's properties and reactivity.

Halogenation of the fluorene core is a common strategy to introduce functional handles for further synthetic transformations. The nitration of fluorene and 9-bromofluorene (B49992) has been studied, indicating that electrophilic substitution is a viable pathway for functionalization. For instance, 2,4,7-trinitrofluorenone can be prepared by the nitration of fluorenone. While direct halogenation of fluoren-9-imine is not extensively documented, the synthesis of halogenated fluorenone precursors is well-established. For example, 2-bromo-9,9-diphenylfluorene (B1373088) can be synthesized from 2-bromo-9H-fluoren-9-one. These halogenated fluorenones can then be converted to the corresponding imines, thereby introducing halogen atoms onto the fluorene core of the imine derivative.

The presence of substituents on the fluorene rings can significantly impact the reactivity and physicochemical properties of fluoren-9-imine derivatives. The electronic nature of these substituents can either activate or deactivate the aromatic system towards further reactions. For example, modifying the C9 position of fluorene with N-donor substituents has been shown to influence the electronic properties of the resulting dibenzofulvene derivatives.

Studies on the thermodynamic stability of imines formed from glycine (B1666218) and substituted aromatic aldehydes have shown that substituents on the aromatic ring affect the equilibrium constant for imine formation and the pKa of the corresponding iminium ion. Specifically, electron-donating groups on the aromatic ring can stabilize the positive charge in the iminium ion intermediate, thereby influencing the reactivity of the imine. This principle can be extended to fluoren-9-imine derivatives, where substituents on the fluorene core would similarly modulate the reactivity of the imine bond and the aromatic system.

Construction of Spiro-Fused Fluoren-9-imine Systems

The C9 position of the fluorene ring is a versatile site for the construction of spirocyclic systems. The reaction of fluoren-9-ylidene derivatives with suitable reagents can lead to the formation of unique spiro-fused compounds with potential applications in medicinal chemistry and materials science.

A notable example is the synthesis of novel spiro[fluorene-9,3′- researchgate.netmdpi.comnih.govtriazoles]. These compounds can be obtained in excellent yields from the reaction of N3-substituted benzamidrazones with (2,4,7-trinitro-9H-fluoren-9-ylidene)propanedinitrile in ethyl acetate (B1210297) at ambient temperature. This reaction proceeds through a formal [4+1] cycloaddition, offering an efficient route to highly substituted spiro[fluorene-9,3′- researchgate.netmdpi.comnih.govtriazoles]. The synthesis of spirooxindoles incorporating triazole and benzimidazole (B57391) pharmacophores via a [3+2] cycloaddition reaction has also been reported, highlighting the utility of cycloaddition reactions in constructing complex spiro systems. Furthermore, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of arylamine, isatin (B1672199), and cyclopentane-1,3-dione, showcasing the diversity of spirocyclic structures that can be accessed.

Formation of Polyheterocyclic Compounds Incorporating Fluoren-9-imine Moiety

The fluoren-9-imine scaffold can be incorporated into larger polyheterocyclic systems through reactions that involve the formation of new heterocyclic rings. This approach allows for the synthesis of complex molecules with extended conjugation and potentially interesting photophysical and biological properties.

Thiazole (B1198619) derivatives are an important class of heterocyclic compounds with a wide range of biological activities. Fluoren-9-imine derivatives can serve as precursors for the synthesis of novel thiazole-containing compounds. For instance, fluorenyl-hydrazonothiazole derivatives can be synthesized via the Hantzsch reaction from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and corresponding α-halocarbonyl compounds. mdpi.com This reaction can be carried out in solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.com The starting 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide is prepared by the reaction of fluorenone with thiosemicarbazide (B42300). mdpi.com

The reaction conditions for the Hantzsch thiazole synthesis can be varied, using either protic or aprotic solvents, and can be performed with or without a base catalyst. mdpi.com A range of α-halocarbonyl compounds can be employed, leading to a library of thiazole derivatives with different substituents. For example, the reaction with chloroacetaldehyde (B151913) in THF yields 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole. mdpi.com Similarly, reactions with other α-haloketones produce variously substituted thiazole derivatives. mdpi.com

Table 1: Synthesis of Thiazole Derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide

| α-Halocarbonyl Compound | Reaction Conditions | Product | Yield (%) |

| Chloroacetaldehyde | THF, reflux | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | - |

| Monochloroacetic acid | THF, NaOAc, reflux | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | 83 |

| Ethyl 2-bromo-4'-chloroacetophenone | THF, reflux | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-(4-chlorophenyl)-1,3-thiazole | 87 |

| 1,3-Dichloroacetone | THF, reflux | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-(chloromethyl)-1,3-thiazole | - |

Triazolinone Derivatives

The synthesis of triazolinone derivatives incorporating a fluorenyl moiety can be approached through various synthetic strategies, often involving the reaction of fluorene-containing precursors with reagents that provide the core triazole structure. While direct synthesis from fluoren-9-imine is not extensively documented, related methodologies suggest plausible routes. One common approach to forming the 1,2,4-triazolin-5-one ring is through the cyclization of acylsemicarbazide or thiosemicarbazide intermediates.

For instance, the reaction of a fluorene-containing acylhydrazine with an isocyanate or isothiocyanate would yield an acylsemicarbazide or acylthiosemicarbazide, respectively. Subsequent cyclization, typically under basic conditions, can then afford the desired fluorenyl-substituted triazolinone. The reaction conditions, such as the choice of base and solvent, can significantly influence the yield and purity of the final product.

A general synthetic scheme is presented below:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Fluorene-9-carbonylhydrazine | Aryl isocyanate | Fluoren-9-yl-acylsemicarbazide | 4-Aryl-3-(fluoren-9-yl)-1H-1,2,4-triazol-5(4H)-one |

| Fluorene-9-carbonylhydrazine | Aryl isothiocyanate | Fluoren-9-yl-acylthiosemicarbazide | 4-Aryl-3-(fluoren-9-yl)-1H-1,2,4-triazole-5(4H)-thione |

Detailed research findings on the direct use of fluoren-9-imine for triazolinone synthesis are scarce. However, the known reactivity of imines suggests that they could potentially undergo cycloaddition reactions with suitable partners to form heterocyclic systems. Further investigation into the [3+2] cycloaddition reactions of fluoren-9-imine with nitrile imines or other 1,3-dipoles could open new avenues for the synthesis of fluorenyl-substituted triazole derivatives.

Indolin-2-one Derivatives

A significant class of derivatives synthesized from fluorene precursors are spiro[fluorene-9,3'-indolin-2'-one] compounds. These structures are characterized by a spirocyclic linkage between the C9 position of the fluorene ring and the C3 position of the indolin-2-one (oxindole) core. The synthesis of these complex molecules often involves multicomponent reactions, highlighting the efficiency of building molecular complexity in a single step.

A prevalent method for the synthesis of these spiro compounds is the reaction of an isatin derivative (the source of the indolin-2-one moiety) with a compound that can generate a reactive intermediate capable of attacking the C3 carbonyl group of the isatin. In the context of fluorene derivatives, this can be achieved through various pathways.

One notable approach involves a DABCO-promoted annulation reaction between bindone (B167395) ([1,2′-biindenylidene]-1′,3,3′-trione) and 3-methyleneoxindoles. While not directly starting from fluoren-9-imine, this reaction generates a spiro[indeno[1,2-a]fluorene-5,3′-indoline] system, showcasing the formation of a fluorene-like core spiro-linked to an indolinone.

Another versatile method is the three-component reaction of an arylamine, an isatin, and a suitable carbon-acid, such as cyclopentane-1,3-dione. This reaction, typically conducted in acetic acid, leads to the formation of novel spiro[dihydropyridine-oxindole] derivatives, where the dihydropyridine (B1217469) ring is fused to the fluorene system.

The general reaction for the synthesis of spiro[fluorene-9,3'-indolin-2'-one] derivatives can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| Isatin | 9-Fluorenylidenemalononitrile | Base/Solvent | Spiro[fluorene-9,3'-indolin]-2'-one derivative |

| Substituted Isatin | Fluorene | Acid/Solvent | Spiro[fluorene-9,3'-indolin]-2'-one derivative |

The reaction conditions and the nature of the substituents on the isatin and fluorene precursors can influence the reaction's outcome and the diastereoselectivity of the spiro center.

Synthesis of Conjugated Fluoren-9-imine Architectures

The incorporation of the fluoren-9-imine moiety into conjugated systems is a promising strategy for developing new organic materials with tailored electronic and photophysical properties. The imine bond introduces a nitrogen atom with a lone pair of electrons into the conjugated backbone, which can influence the material's charge transport characteristics and light-emitting properties.

The synthesis of conjugated polymers and oligomers containing fluoren-9-imine units can be achieved through various polymerization techniques. Poly(azomethines), also known as poly(Schiff base)s, are a class of polymers that feature the imine linkage in their main chain. These can be synthesized through the polycondensation of a fluorene-based diamine with a dialdehyde (B1249045) or a fluorene-based dialdehyde with a diamine.

For example, the reaction of 2,7-diamino-9-fluorenone with a suitable aromatic dialdehyde can yield a conjugated poly(azomethine) where the fluorenone unit is part of the backbone. While this starts from a fluorenone, subsequent chemical modification could potentially convert the ketone to an imine.

A more direct approach involves the use of monomers already containing the fluoren-9-imine structure. For instance, a dibrominated fluoren-9-imine derivative could be subjected to cross-coupling reactions, such as Suzuki or Stille coupling, with a suitable diboronic acid or organotin comonomer to build a conjugated polymer backbone.

The table below summarizes a general approach to synthesizing conjugated polymers incorporating fluoren-9-imine units:

| Monomer A | Monomer B | Polymerization Method | Polymer Architecture |

| 2,7-Dibromo-9-fluorenimine | Arylene-diboronic acid | Suzuki Polycondensation | Alternating copolymer |

| 2,7-Diformyl-9-fluorenimine | Aromatic diamine | Polycondensation | Poly(azomethine) |

The choice of monomers and polymerization conditions allows for the fine-tuning of the resulting polymer's properties, such as its band gap, solubility, and solid-state morphology. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Catalytic Applications Involving Fluoren 9 Imine Scaffolds

Fluoren-9-imine Derivatives as Ligands in Metal Catalysis

The nitrogen atom of the imine group in fluoren-9-imine derivatives possesses a lone pair of electrons, making it an effective coordination site for transition metals. These N-donor ligands can be used to synthesize metal complexes with applications in various catalytic transformations, including cross-coupling and oxidation reactions. researchgate.net The rigid fluorene (B118485) backbone can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Bidentate Schiff's base ligands derived from the condensation of 9-fluorenone (B1672902) with compounds like thiosemicarbazide (B42300), semicarbazide, and ethylene (B1197577) diamine have been complexed with metals such as copper, zinc, and lanthanum.

Derivatives of the closely related 4,5-diazafluorene (B6599424) scaffold have demonstrated remarkable versatility in their coordination chemistry, acting as both spectator ligands that support reactivity at the metal center and as reactive "actor" ligands that directly participate in transformations. rsc.org This dual role suggests that fluoren-9-imine ligands could also exhibit complex and useful coordination behaviors. For instance, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have been shown to be effective catalysts for Chan-Lam coupling reactions, highlighting the potential of imine-based ligands in C-N bond formation.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The fluoren-9-imine scaffold provides a valuable platform for designing novel chiral ligands. By introducing chirality either on the nitrogen substituent or by modifying the fluorene backbone, it is possible to create a chiral environment around a coordinated metal center.

A notable example is the synthesis of new C₂-symmetric bis(oxazoline) ligands derived from fluoren-9-ylidene malonate. nih.gov These ligands were conveniently synthesized from diethyl fluoren-9-ylidene malonate and enantiomerically pure amino alcohols. The resulting copper(II) triflate complexes of these ligands were evaluated as catalysts in the asymmetric Friedel-Crafts reaction between indoles and alkylidene malonates. The complex derived from the ligand bearing phenyl groups on the oxazoline (B21484) rings demonstrated moderate to good enantioselectivity, achieving up to 88% ee (enantiomeric excess). nih.gov

| Entry | Indole Derivative | Alkylidene Malonate | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Indole | Benzylidene malonate | 85 | 88 |

| 2 | Indole | 4-Chlorobenzylidene malonate | 82 | 85 |

| 3 | Indole | 4-Methylbenzylidene malonate | 88 | 86 |

| 4 | 5-Methoxyindole | Benzylidene malonate | 80 | 82 |

This work demonstrates a successful strategy for designing chiral ligands based on the fluoren-9-imine framework, where the rigid fluorenylidene unit serves as a backbone to orient the chiral coordinating groups effectively for enantioselective transformations. nih.gov

The coordination chemistry of fluoren-9-imine ligands is determined by the nature of the imine's nitrogen atom and the steric profile of the fluorene backbone. While specific studies on the coordination of simple fluoren-9-imine are limited, extensive research on the closely related 4,5-diazafluorene (daf) derivatives provides significant insight. These ligands can adopt multiple coordination modes, including monodentate, bidentate (chelating), and bridging fashions. rsc.org This versatility allows for the construction of diverse architectures, from simple mononuclear complexes to multimetallic macrocycles and coordination polymers. rsc.org

For example, 4,5-diazafluoren-9-one (B35911) has been used to synthesize distorted octahedral complexes with Co(II), Ni(II), and Zn(II). digitellinc.com Schiff's bases derived from 9-fluorenone have also been shown to form stable complexes with various transition metals. It is reasonable to expect that fluoren-9-imine derivatives would exhibit similar rich coordination behavior, binding to metal centers through the imine nitrogen. The specific coordination geometry would be influenced by the metal ion, other ancillary ligands, and the substituents on the imine nitrogen and fluorene ring. This tunable coordination environment is key to their potential application in catalysis.

Organocatalysis Utilizing Fluoren-9-imine Structures

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside metal and biocatalysis. Imines and their corresponding protonated iminium ions are central intermediates in many organocatalytic transformations, particularly in enamine and iminium ion catalysis. While the use of a fluoren-9-imine derivative as an organocatalyst is not yet a widely explored area, the structural features of this scaffold suggest potential applications.

A chiral, non-racemic fluoren-9-imine derivative could theoretically function as a Brønsted base or, upon quaternization, as a phase-transfer catalyst. The rigid fluorene backbone could provide a well-defined steric environment to control the stereochemical outcome of a reaction. For instance, a chiral amine derived from fluoren-9-imine could potentially catalyze reactions via enamine formation with a carbonyl compound, with the bulky fluorenyl group directing the approach of an electrophile.

Asymmetric C-C bond formation is a cornerstone of organic synthesis, and organocatalysis has provided powerful tools to achieve this. The primary mechanisms involve the activation of carbonyl compounds by chiral amines to form nucleophilic enamines or electrophilic iminium ions. nobelprize.org

A hypothetical catalytic cycle involving a chiral secondary amine derived from the reduction of a fluoren-9-imine could be envisioned for the α-alkylation of an aldehyde. The chiral fluorenyl amine would first condense with the aldehyde to form a chiral enamine. The stereodirecting fluorenyl group would then control the facial selectivity of the enamine's attack on an electrophile. Subsequent hydrolysis would release the enantioenriched product and regenerate the chiral amine catalyst. This strategy, while not yet reported specifically for fluoren-9-imine derivatives, is a well-established concept in organocatalysis and represents a promising area for future research. nobelprize.orgnih.gov The development of such catalysts could provide new pathways for the synthesis of complex chiral molecules.

Photoredox Catalysis in Imine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. Imines are versatile substrates in these reactions and can undergo functionalization through two primary pathways. nih.govnih.gov

Radical Addition to the Imine: The C=N bond can act as an acceptor for photochemically generated nucleophilic radicals. This pathway relies on the innate electrophilicity of the imine.

Single-Electron Reduction of the Imine: The imine can be reduced by an excited photocatalyst to form a radical anion. This species can exist as an α-amino radical, which behaves as a nucleophile. This "umpolung" reactivity allows for couplings that are not feasible through traditional polar chemistry. nih.govnih.gov

These photocatalytic strategies have been used to achieve a wide range of α-functionalizations of imines, including alkylations, arylations, and couplings with various radical partners. fu-berlin.de While specific studies on fluoren-9-imine are scarce, a related derivative, 2-(fluoranthen-3-yliminomethyl)fluorene, has been synthesized, indicating the accessibility of such conjugated imine-fluorene systems. nih.gov Given the photochemical activity of the related 9-fluorenone, which is used as a photocatalyst itself, fluoren-9-imine derivatives are promising candidates for exploration in photoredox transformations, both as substrates and potentially as components of novel photocatalytic systems. researchgate.net

Hydroboration of Imine Systems: Catalytic Advancements

The hydroboration of imines is a powerful and atom-economical method for the synthesis of amines, which are fundamental building blocks in pharmaceuticals and fine chemicals. This reaction involves the addition of a B-H bond across the C=N double bond, typically followed by hydrolysis to yield the corresponding amine. While stoichiometric hydroboration is possible, the development of catalytic systems has significantly improved the efficiency, selectivity, and substrate scope of this transformation. nsf.govrsc.org

A wide range of catalysts based on both precious metals (e.g., iridium, rhodium) and earth-abundant base metals (e.g., iron, zinc) have been developed for imine hydroboration. nsf.govnih.gov These catalysts operate under mild conditions and tolerate a broad array of functional groups on the imine substrate. For example, iron-based catalysts have been shown to effectively hydroborate various imines with pinacolborane (HBpin) at low catalyst loadings. digitellinc.com Kinetic studies of such systems often reveal a first-order dependence on the catalyst concentration, with saturation kinetics observed for both the imine and the borane (B79455) reagent. digitellinc.com

| Catalyst Class | Metal Examples | Typical Borane Reagent | General Characteristics |

|---|---|---|---|

| Precious Metals | Rh, Ir, Ru, Pd | Pinacolborane (HBpin), Catecholborane (HBcat) | High activity, often require harsh conditions initially, milder conditions in recent systems. |

| Base Metals | Fe, Co, Ni, Zn | Pinacolborane (HBpin) | More sustainable, operate under mild conditions, good to excellent yields. digitellinc.comnih.gov |

| Main Group | Ca, Mg, Al | Pinacolborane (HBpin) | Metal-free or earth-abundant options, variable reactivity. |

Although no specific studies detailing the catalytic hydroboration of Fluoren-9-imine;hydrobromide have been reported, the general advancements in this field are directly applicable. The fluoren-9-imine scaffold represents a ketimine substrate that could be readily reduced using these established catalytic protocols to afford 9-aminofluorene (B152764) derivatives, which are valuable synthetic intermediates. nsf.gov

Catalyst Design and Optimization Strategies in

A prominent and highly successful approach involves the introduction of a chiral auxiliary on the imine nitrogen. N-sulfinyl imines, in particular, have emerged as powerful chiral ligands and reaction intermediates. The chirality at the sulfur atom of the sulfinyl group effectively directs the stereochemical outcome of reactions. The optimization of catalysts based on N-sulfinyl fluoren-9-imines often involves screening different sulfinyl groups to achieve the best match for a specific substrate and reaction type.

For instance, in the development of novel P,N-sulfinyl imine ligands for palladium-catalyzed asymmetric allylic alkylation, the nature of the alkyl or aryl substituent on the sulfinyl group has been shown to be critical. Research has demonstrated that subtle changes to this group can lead to significant variations in catalytic performance. For example, while p-tolylsulfinamide derived ligands have been found to be highly effective, promoting the reaction with excellent yields and enantioselectivities, the more sterically hindered tert-butylsulfinamide derived ligands can fail to catalyze the reaction altogether. researchgate.net This highlights the delicate balance of steric and electronic factors that govern the efficacy of these catalysts.

The general strategies for designing and optimizing catalysts based on the fluoren-9-imine scaffold can be summarized as follows:

Modification of the N-Substituent: The substituent on the imine nitrogen is a key handle for introducing chirality and tuning the electronic properties of the catalyst. The use of chiral N-sulfinyl groups is a well-established strategy. The optimization process involves varying the steric bulk and electronic nature of the group attached to the sulfur atom (e.g., tert-butyl, p-tolyl) to enhance stereochemical control.

Introduction of Additional Donor Atoms: To create multidentate ligands that can form stable and well-defined complexes with transition metals, additional donor atoms are often incorporated into the catalyst structure. The development of P,N-ligands, where a phosphine (B1218219) group is tethered to the fluoren-9-imine scaffold, is a prime example. This allows for strong coordination to a metal center, such as palladium, creating a chiral pocket that effectively induces enantioselectivity.

Systematic Screening of Reaction Parameters: Alongside ligand design, the optimization of reaction conditions is crucial for achieving high catalytic performance. This includes the choice of metal precursor, solvent, temperature, reaction time, and the nature of any additives or co-catalysts.

The following data table illustrates a typical optimization process for a palladium-catalyzed asymmetric allylic alkylation using a fluoren-9-imine-based P,N-sulfinyl ligand. The data showcases the impact of modifying the N-sulfinyl group on the yield and enantioselectivity of the reaction.

| Entry | N-Sulfinyl Group (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | tert-Butyl | No Reaction | - |

| 2 | Phenyl | 75 | 88 |

| 3 | p-Tolyl | 92 | 94 |

| 4 | o-Tolyl | 88 | 91 |

| 5 | 2,4,6-Trimethylphenyl (Mesityl) | 65 | 85 |

The data clearly demonstrates that the electronic and steric properties of the N-sulfinyl group have a profound impact on the catalytic outcome. The bulky tert-butyl group completely inhibits the reaction, likely due to steric hindrance that prevents the formation of the active catalytic species. In contrast, the p-tolyl group provides the best combination of electronic properties and steric bulk, leading to the highest yield and enantioselectivity. researchgate.net This systematic approach of ligand modification and screening is fundamental to the development of highly efficient and selective catalysts based on the fluoren-9-imine scaffold.

Theoretical and Computational Chemistry Studies of Fluoren 9 Imine

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. nih.gov The fundamental principle of DFT is that the energy of a system can be determined from its electron density. nih.gov Functionals like B3LYP, combined with basis sets such as 6-31G* or 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate electronic structures. nih.gov

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a critical output of DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. For fluorene (B118485) derivatives, the electronic properties are often influenced by substituents on the fluorene core.

Table 1: Representative DFT-Calculated Geometric Parameters for a Fluorene-Based Imine System (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-C | ~120° |

| C-C-C (in ring) | ~108° - 132° | |

| Dihedral Angle | Phenyl-C-N-Phenyl | Varies with steric hindrance |

Note: The data in this table is illustrative and based on typical values for similar compounds found in computational studies of imines and fluorene derivatives. Actual values for Fluoren-9-imine;hydrobromide would require specific calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. acs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. acs.org

For Fluoren-9-imine, TD-DFT calculations could predict its UV-Vis absorption spectrum. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions are often of π-π* character, localized on the fluorene system, or n-π* character, involving the non-bonding electrons of the imine nitrogen. The protonation in the hydrobromide salt would significantly affect the electronic transitions, likely causing a shift in the absorption maxima.

Studies on similar fluorene derivatives have shown that TD-DFT can accurately predict their photophysical properties. For example, TD-DFT has been used to investigate the intramolecular excimer formation in di-9H-fluoren-9-yldimethylsilane by calculating excitation energies and oscillator strengths. researchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Fluorene-Based Imine

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.25 |

| S₀ → S₂ | 4.13 | 300 | 0.10 |

| S₀ → S₃ | 4.77 | 260 | 0.85 |

Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a molecule of this type.

Quantum Chemical Simulations of Intermolecular Interactions

The behavior of molecules in the condensed phase is governed by intermolecular interactions. Quantum chemical simulations are crucial for understanding these forces, which include charge-transfer, hydrogen bonding, and halogen bonding.

Fluorene and its derivatives are known to form charge-transfer (CT) complexes, where one molecule acts as an electron donor and another as an electron acceptor. Computational methods can be used to model the geometry and electronic structure of these complexes. DFT is often employed to calculate the interaction energies and analyze the charge distribution in such systems. The formation of a CT complex can lead to new absorption bands in the electronic spectrum.

In Fluoren-9-imine;hydrobromide, hydrogen bonding is a dominant intermolecular interaction. The protonated iminium nitrogen (N-H+) can act as a strong hydrogen bond donor, interacting with the bromide anion or other solvent molecules. Computational studies can quantify the strength of these hydrogen bonds by calculating their binding energies and analyzing the geometric parameters.

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species. While not directly relevant to Fluoren-9-imine;hydrobromide itself unless halogenated derivatives are considered, computational studies on related systems help in understanding the nature of these interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. arxiv.orgcore.ac.uk For Fluoren-9-imine;hydrobromide, vibrational spectroscopy (Infrared and Raman) is particularly informative.

DFT calculations can predict the vibrational frequencies and intensities of a molecule. arxiv.orgcore.ac.uk By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. For instance, the C=N stretching frequency of the imine group would be a characteristic vibrational mode.

Table 3: Predicted Vibrational Frequencies for Key Modes in a Fluorene-Imine System (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| C=N Stretch | ~1650 | Stretching of the imine double bond |

| C-H Stretch (aromatic) | ~3050-3100 | Stretching of C-H bonds in the phenyl rings |

| C-C Stretch (aromatic) | ~1450-1600 | In-plane stretching of the aromatic rings |

| N-H Bend (in hydrobromide) | ~1500-1600 | Bending motion of the N-H bond |

Note: These are typical frequency ranges and would need to be specifically calculated for Fluoren-9-imine;hydrobromide. Calculated frequencies are often scaled to better match experimental values.

Computational Exploration of Structure-Reactivity Relationships

Computational methods can provide significant insights into the relationship between the structure of a molecule and its reactivity. By analyzing the electronic properties and potential energy surfaces, one can predict the most likely sites for chemical reactions and the mechanisms of these reactions.

For Fluoren-9-imine, the imine group is a key reactive site. The nitrogen atom is nucleophilic, while the imine carbon is electrophilic. In the hydrobromide salt, the protonated iminium ion is significantly more electrophilic. Computational studies on the photochemistry of related fluorenone oxime derivatives have identified the formation of the fluorene-9-iminyl radical, providing insights into the molecule's photoreactivity. researchgate.net

By calculating reaction pathways and transition state energies, computational chemistry can elucidate reaction mechanisms. For example, the hydrolysis of the imine to form fluorenone could be modeled to understand the energetics and kinetics of this process. Molecular electrostatic potential (MEP) maps are also useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural assignment can be made.

¹H NMR Spectroscopy The ¹H NMR spectrum of Fluoren-9-imine;hydrobromide is expected to be dominated by signals in the aromatic region, corresponding to the eight protons of the fluorene (B118485) ring system. Due to the molecule's symmetry, four distinct signals would be anticipated. Protons closer to the electron-withdrawing iminium group (C=NH⁺) are expected to be deshielded and resonate at a lower field (higher ppm). The proton on the positively charged nitrogen atom (N-H) would likely appear as a broad singlet at a significantly downfield chemical shift. For comparison, in the related compound N-(9H-Fluoren-9-ylidene)benzenamine, the fluorene protons appear as multiplets between 6.55 and 7.85 ppm. cdnsciencepub.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides critical information about the carbon skeleton. The spectrum of Fluoren-9-imine;hydrobromide would show seven signals for the 13 carbon atoms of the fluoren-9-iminium cation. The most diagnostic signal is that of the iminium carbon (C9), which is expected to be significantly downfield due to its sp² hybridization and the adjacent positive charge on the nitrogen. In N-(9H-Fluoren-9-ylidene)benzenamine, the imine carbon (C=N) resonates at approximately 164.0 ppm. cdnsciencepub.com This is a significant shift from the carbonyl carbon in the precursor, Fluoren-9-one, which appears around 193.7 ppm. Protonation to form the hydrobromide salt would likely deshield the C9 carbon further, shifting its resonance even more downfield. The remaining twelve aromatic carbons of the fluorene moiety would appear in the typical range of 120-145 ppm. cdnsciencepub.commdpi.com

| Compound | Key Carbon Atom | 13C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Fluoren-9-one | C=O | ~193.7 | bmrb.io |

| N-(9H-Fluoren-9-ylidene)benzenamine | C=N | ~164.0 | cdnsciencepub.com |

| Fluoren-9-imine;hydrobromide | C=NH+ | Predicted > 164 | N/A |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy The FTIR spectrum of Fluoren-9-imine;hydrobromide would display several characteristic absorption bands. The most significant would be the stretching vibration of the carbon-nitrogen double bond (C=N) of the iminium group. In neutral imines, this band typically appears in the 1690–1640 cm⁻¹ region. researchgate.net For comparison, the precursor Fluoren-9-one exhibits a very strong carbonyl (C=O) stretch at ~1715 cm⁻¹. nih.gov The protonation of the imine nitrogen introduces a new N-H bond, which would give rise to a broad stretching band in the 3300-2700 cm⁻¹ range, characteristic of amine salts. An N-H bending vibration would also be expected around 1600-1500 cm⁻¹. Other prominent peaks would include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar bonds. The Raman spectrum would strongly feature the symmetric vibrations of the aromatic fluorene rings. The C=N stretch would also be Raman active, providing confirmatory evidence for this functional group. Raman is often advantageous for studying samples in aqueous solutions, a property that could be useful for analyzing the hydrobromide salt. sapub.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Iminium N-H+ | Stretching | 3300 - 2700 (broad) |

| Iminium C=N+ | Stretching | ~1680 - 1640 |

| Iminium N-H+ | Bending | ~1600 - 1500 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies

Electronic spectroscopy provides insights into the conjugated π-electron system of a molecule by examining the transitions between electronic energy levels.

UV-Visible Absorption The fluorene ring system is a well-known chromophore that absorbs strongly in the ultraviolet region. Fluorene itself shows absorption maxima around 260 nm and 300 nm. researchgate.net The introduction of the C=N double bond at the 9-position extends the π-conjugation, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. For example, fluorene-based dyes with a fluorene-9-ylidene core exhibit strong charge-transfer absorption bands in the visible region, typically above 400 nm. acs.org The protonation of the imine nitrogen in Fluoren-9-imine;hydrobromide is expected to further modulate the electronic structure, potentially leading to additional shifts in the absorption maxima. The spectrum would be characterized by intense π-π* transitions associated with the extended aromatic system. nycu.edu.tw

Fluorescence Emission Many fluorene derivatives are highly fluorescent, a property exploited in materials for organic light-emitting diodes (OLEDs). However, the fluorescence of 9-substituted fluorene ketylimines is often quenched due to non-radiative decay pathways involving bond rotation around the C=N bond in the excited state. cdnsciencepub.com While the parent fluorene molecule is fluorescent, it is likely that Fluoren-9-imine;hydrobromide would exhibit weak fluorescence. The emission spectrum, if observed, would be expected at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For Fluoren-9-imine;hydrobromide, a soft ionization technique like Electrospray Ionization (ESI) would be most appropriate. This method would likely detect the intact fluoren-9-iminium cation, [C₁₃H₉NH]⁺. High-resolution mass spectrometry (HRMS) could then be used to confirm its elemental formula (C₁₃H₁₀N⁺) by providing a highly accurate mass measurement. The expected exact mass for this cation is approximately 180.0813 m/z.

Under harsher ionization conditions, such as Electron Ionization (EI), or through tandem MS (MS/MS) experiments, the molecular ion would fragment in a predictable manner. uni-saarland.de The fragmentation of aromatic systems is often characterized by the stability of the fluorenyl cation. Key fragmentation pathways for the fluoren-9-iminium ion could include:

Loss of a hydrogen radical to form a C₁₃H₉N⁺˙ radical cation.

Loss of neutral hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, to yield a fragment with m/z corresponding to [M-27]⁺.

Cleavage and rearrangement of the fluorene backbone.

| Ion/Fragment | Formula | Expected m/z | Description |

|---|---|---|---|

| Iminium Cation | [C13H10N]+ | 180.08 | Molecular Ion (as cation) |

| Fragment 1 | [C13H9N]+• | 179.07 | Loss of H• |

| Fragment 2 | [C12H9]+ | 153.07 | Loss of HCN |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.it It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for Fluoren-9-imine;hydrobromide is not reported, data from the closely related N-(9H-Fluoren-9-ylidene)benzenamine provides a reliable model for the fluorene imine core. cdnsciencepub.com In this structure, the fluorene unit is essentially planar. The C=N bond length is approximately 1.279 Å. A key structural feature is the significant twist between the plane of the fluorene moiety and the substituent on the nitrogen atom, which is necessary to minimize steric hindrance. cdnsciencepub.com

For Fluoren-9-imine;hydrobromide, a crystal structure would be expected to reveal a planar fluoren-9-iminium cation. The most significant intermolecular interaction would be the strong ionic hydrogen bond between the protonated imine nitrogen (the donor, N⁺-H) and the bromide anion (the acceptor, Br⁻). These hydrogen bonds would likely dominate the crystal packing, organizing the cations and anions into a stable, ordered three-dimensional lattice. iaea.org

Advanced Spectroscopic Methods in Chemical Analysis and Dynamics

Beyond standard characterization, advanced spectroscopic methods can provide deeper insights into the dynamic behavior and complex properties of molecules.

Ultrafast Time-Resolved Spectroscopy : Techniques like time-resolved fluorescence or transient absorption spectroscopy can probe the excited-state dynamics of the molecule on femtosecond to picosecond timescales. Such studies could definitively characterize the pathways of energy relaxation after photoexcitation, confirming whether processes like bond rotation are responsible for fluorescence quenching, as has been studied in the precursor fluorenone. nycu.edu.tw

Two-Dimensional (2D) NMR Spectroscopy : While 1D NMR is sufficient for basic structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign every proton and carbon signal, especially for more complex derivatives.

Electron-Vibration-Vibration Two-Dimensional Infrared (EVV-2DIR) Spectroscopy : This sophisticated technique has been theoretically proposed to detect and identify transient intermediates in chemical reactions. For the study of imines, EVV-2DIR could provide unique spectral signatures to monitor reaction progress and mechanisms that are invisible to conventional IR or Raman spectroscopy. nih.gov

Tandem Mass Spectrometry (MS/MS) : Advanced MS techniques, such as two-dimensional mass spectrometry (2D MS), allow for the ultra-accurate correlation between a precursor ion and its fragments. nih.gov This would enable a detailed and unambiguous mapping of the fragmentation pathways of the fluoren-9-iminium cation, providing ultimate confidence in its structural characterization.

Supramolecular Chemistry and Crystal Engineering of Fluoren 9 Imine Systems

Molecular Recognition Mechanisms Involving Fluoren-9-imine

Molecular recognition is the foundation of self-assembly, wherein specific and predictable noncovalent interactions guide molecular components to form organized superstructures. In the context of fluoren-9-imine hydrobromide, the fluoren-9-iminium cation is the primary recognition unit. Its recognition capabilities are driven by several key features:

Hydrogen Bonding: The protonated imine group (-C=NH₂⁺-) is a strong hydrogen bond donor. It can form robust hydrogen bonds with the bromide counter-ion (Br⁻) or other hydrogen bond acceptors present in the system, such as solvent molecules or co-formers. This directional interaction is a primary driver in the recognition process.

π-Surface Interactions: The large, planar, and electron-rich surface of the fluorene (B118485) moiety is capable of engaging in various π-interactions. These include π-π stacking with other aromatic systems and C-H···π interactions, where the π-cloud acts as a weak hydrogen bond acceptor.

The molecular recognition process can be highly selective, depending on the guest molecule's size, shape, and electronic complementarity to the fluoren-9-iminium cation. For instance, the encapsulation of iminium cations within larger host molecules has been shown to be a selective process based on the charge, hydrophobicity, and dimensions of the guest. nih.gov Analogous systems, such as pentacyclic acridinium (B8443388) salts, demonstrate recognition of and intercalative association with specific G-C-rich sequences in DNA, highlighting the potential for sophisticated recognition driven by π-stacking and electrostatic interactions. nih.gov

Design and Construction of Self-Assembled Fluoren-9-imine Architectures

The design of supramolecular architectures from fluoren-9-imine hydrobromide relies on leveraging the predictable noncovalent interactions discussed previously. By programming the molecular building blocks, it is possible to guide their spontaneous organization into complex, ordered structures. The formation of the imine bond itself can be a key part of the assembly process. Dynamic covalent chemistry (DCC), which utilizes reversible reactions like imine formation, allows for "error correction" during assembly, leading to the most thermodynamically stable architecture. nih.gov

The self-assembly of fluoren-9-imine hydrobromide would likely result in low-dimensional architectures such as:

1D Chains: Driven by strong, directional N-H⁺···Br⁻ hydrogen bonds, molecules could align head-to-tail to form infinite chains. These chains might be further stabilized by π-π stacking interactions between the fluorene units of adjacent molecules within the chain.

2D Sheets: Cross-linking of 1D chains through weaker interactions, such as C-H···π bonds or further π-π stacking between parallel chains, could lead to the formation of extended two-dimensional sheets. The specific arrangement would be influenced by the desire to maximize packing efficiency and favorable intermolecular contacts.

The principles of such assembly are seen in various π-conjugated systems where the interplay of hydrogen bonding and π-stacking dictates the final structure. rsc.org The modular nature of imine synthesis allows for the incorporation of different functional groups onto the fluorene or imine components, providing a powerful tool to tune the resulting supramolecular architecture.

Investigation of Noncovalent Interactions in Fluoren-9-imine Aggregates (e.g., π-π Stacking, Hydrogen Bonds)

Hydrogen Bonds: The primary hydrogen bond would be the N-H⁺···Br⁻ interaction. This is a relatively strong, charge-assisted hydrogen bond that acts as a powerful structure-directing synthon.

π-π Stacking: The planar fluorene rings are expected to stack to maximize favorable quadrupole interactions. In the crystal structure of a related compound, fluoren-9-one oxime, π-π stacking was observed with an interplanar distance of 3.347 Å. researchgate.net Similar interactions are anticipated in fluoren-9-imine aggregates, significantly contributing to their cohesive energy. The efficiency of π-π stacking can influence material properties, with strong interactions sometimes lowering fluorescence quantum yield but benefiting other electronic properties. nih.gov

C-H···π Interactions: These weaker hydrogen bonds, where a C-H bond interacts with the face of an aromatic fluorene ring, are crucial for defining the three-dimensional packing of molecules. They provide directional control, linking primary structural motifs like chains into more complex arrangements. mdpi.com

Halogen-based Interactions: Besides acting as a hydrogen bond acceptor, the bromide ion can participate in other weak interactions, including anion-π interactions with the electron-deficient center of the iminium ring system.

Below is a table summarizing the expected noncovalent interactions in fluoren-9-imine hydrobromide aggregates, with typical geometric and energetic parameters derived from analogous chemical systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) | Role in Assembly |

| Hydrogen Bond | N-H⁺ | Br⁻ | 2.2 - 2.8 (H···Br) | 5 - 15 | Primary structure direction (e.g., chains) |

| π-π Stacking | Fluorene π-system | Fluorene π-system | 3.3 - 3.8 | 2 - 5 | Stabilization of aggregates, electronic coupling |

| C-H···π Interaction | C-H (Aromatic) | Fluorene π-system | 2.5 - 2.9 (H···π centroid) | 0.5 - 2.5 | 3D packing, linking structural motifs |

| Ion Pairing | Fluoren-9-iminium (C₁₃H₁₀N⁺) | Bromide (Br⁻) | N/A | > 15 | Overall lattice energy, non-directional packing |

Templated Synthesis Approaches for Complex Structures

Templated synthesis is a powerful strategy for constructing complex molecular architectures that are otherwise difficult to access. This approach uses a template molecule or ion to pre-organize smaller building blocks into a specific geometry, facilitating their covalent connection into the desired product. The reversible nature of imine bond formation is particularly well-suited for template-directed synthesis under thermodynamic control. nih.gov

In the context of fluoren-9-imine systems, a template could be used to assemble multiple fluorenone and amine precursors into a macrocyclic or cage-like structure. The process would involve:

Introduction of a template molecule that has specific binding sites for the fluorenone or amine reactants.

The reactants bind to the template, bringing them into close proximity and the correct orientation for reaction.

The reversible condensation reaction forms the imine bonds, covalently locking the precursors into the templated shape.

Once the complex structure is formed and stabilized, the template can be removed, yielding the final product.

This strategy has been successfully employed to create intricate structures like porphyrin nanorings, where up to 18 precursor molecules are assembled in a single step around a template via imine condensation. nih.govnih.gov The final fluoren-9-imine based structure could then be protonated to form the hydrobromide salt, potentially trapping the template or forming a new host-guest complex.

Crystal Engineering for Controlled Solid-State Arrangements

Crystal engineering is the rational design of crystalline solids with desired properties by controlling the intermolecular interactions within the crystal lattice. hhu.de For fluoren-9-imine hydrobromide, crystal engineering strategies would focus on predictably manipulating the noncovalent interactions detailed in section 8.3 to achieve specific solid-state arrangements.

Key strategies include:

Anion Exchange: The identity of the halide anion is critical. Replacing bromide (Br⁻) with a different anion, such as chloride (Cl⁻) or a non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻), would fundamentally alter the hydrogen-bonding network and steric requirements, leading to different crystal packing (polymorphism).